molecular formula C9H8BrF3O B3085407 1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene CAS No. 115519-20-5

1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene

Cat. No.: B3085407
CAS No.: 115519-20-5
M. Wt: 269.06 g/mol
InChI Key: MSWCBPBZUARGEU-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene typically involves the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to introduce a bromo group.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic substitution reaction.

    Formation of Bromoethyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromoethyl)-4-(trifluoromethoxy)benzene is unique due to the specific positioning of the bromoethyl and trifluoromethoxy groups, which influences its reactivity and applications. The para positioning of the trifluoromethoxy group provides distinct electronic and steric effects compared to its meta and ortho counterparts .

Properties

IUPAC Name

1-(2-bromoethyl)-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-6-5-7-1-3-8(4-2-7)14-9(11,12)13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWCBPBZUARGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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